molecular formula C10H9ClN4O B8344417 4-(6-Chloro-9-methyl-9H-purin-2-yl)but-3-yn-2-ol

4-(6-Chloro-9-methyl-9H-purin-2-yl)but-3-yn-2-ol

Cat. No.: B8344417
M. Wt: 236.66 g/mol
InChI Key: GCDYLEKWWNGNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-9-methyl-9H-purin-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C10H9ClN4O and its molecular weight is 236.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

4-(6-chloro-9-methylpurin-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C10H9ClN4O/c1-6(16)3-4-7-13-9(11)8-10(14-7)15(2)5-12-8/h5-6,16H,1-2H3

InChI Key

GCDYLEKWWNGNRX-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=NC2=C(C(=N1)Cl)N=CN2C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-iodo-9-methyl-9H-purine (6.8 g, 23.3 mmol), CuI (454 mg, 2.23 mmol) and bis-triphenylphosphine palladium dichloride (811 mg, 1.15 mmol) in dioxane (93 ml) were added triethylamine (4.9 ml, 34.5 mmol) and but-3-yn-2-ol (1.1 ml, 25.63 mmol). The reaction mixture was stirred at RT for 1 h. The volatiles were removed under reduced pressure. Water (50 ml) was added to the dark residue obtained. The aqueous phase was extracted with DCM (3×100 ml). The combined organic phases were dried over anhydrous sodium sulphate and evaporated under reduced pressure. The combined organic phases were dried over anhydrous sodium sulphate and evaporated under reduced pressure. The residue was purified by flash chromatography (DCM/MeOH: 94/6).
Quantity
6.8 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-triphenylphosphine palladium dichloride
Quantity
811 mg
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
454 mg
Type
catalyst
Reaction Step One

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